Product packaging for Coccinelline(Cat. No.:CAS No. 34290-97-6)

Coccinelline

Cat. No.: B1211609
CAS No.: 34290-97-6
M. Wt: 209.33 g/mol
InChI Key: NJQZDKSCLZDPMI-LJZITESISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coccinelline is a tricyclic azaphenalene alkaloid endogenously synthesized and sequestered in the haemolymph of ladybird beetles (Coleoptera: Coccinellidae), where it functions as a potent defensive compound against predators . This compound is of significant research value in neuroscience and pharmacology for its activity on ligand-gated ion channels. Studies demonstrate that ladybird alkaloids, including this compound, act as non-competitive antagonists of nicotinic acetylcholine receptors (nAChRs) . This mechanism of open-channel blockade inhibits receptor function in both insect and mammalian neuronal systems, making this compound a valuable chemical tool for probing nAChR structure and function, and for studying chemical ecology and insect defense mechanisms . This compound is presented for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H23NO B1211609 Coccinelline CAS No. 34290-97-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34290-97-6

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

(1R,5S)-3-methyl-13-oxido-13-azoniatricyclo[7.3.1.05,13]tridecane

InChI

InChI=1S/C13H23NO/c1-10-8-12-6-2-4-11-5-3-7-13(9-10)14(11,12)15/h10-13H,2-9H2,1H3/t10?,11?,12-,13+,14?

InChI Key

NJQZDKSCLZDPMI-LJZITESISA-N

SMILES

CC1CC2CCCC3[N+]2(C(C1)CCC3)[O-]

Isomeric SMILES

CC1C[C@H]2CCCC3[N+]2([C@H](C1)CCC3)[O-]

Canonical SMILES

CC1CC2CCCC3[N+]2(C(C1)CCC3)[O-]

Synonyms

coccinelline

Origin of Product

United States

Chemical Synthesis and Analogues of Coccinelline

Total Synthesis Approaches

The total synthesis of coccinelline is intrinsically linked to the synthesis of its immediate precursor, the tertiary amine prethis compound (B15476410), which is then oxidized in a final step to yield the target N-oxide. Various strategies have been developed to construct the core azaphenalene skeleton with the correct stereochemistry.

A landmark stereospecific total synthesis of (±)-prethis compound and, subsequently, (±)-coccinelline was achieved by Stevens and Lee. acs.orgpherobase.com This approach demonstrated masterful control over the stereochemical outcomes of key reactions. A pivotal moment in this synthesis is a Robinson-Schöpf type condensation. acs.orguni-tuebingen.de This reaction involves the condensation of an amine dialdehyde (B1249045) equivalent with acetone (B3395972) dicarboxylic ester. acs.org

The stereospecificity of the synthesis is rooted in the carefully controlled nucleophilic attack on a tetrahydropyridinium salt intermediate. orgsyn.orgrsc.org The strategy hinges on the principle that the incoming nucleophile will approach from a direction that allows for continuous orbital overlap with the developing lone pair on the nitrogen atom, leading to a predictable and specific stereochemical outcome. The synthesis commences from 2,6-lutidine and proceeds through a series of transformations to build the necessary functionality for the key cyclization. cdnsciencepub.com The final step is the oxidation of the synthesized prethis compound to afford this compound. jst.go.jp

Table 1: Key Features of the Stevens Stereospecific Synthesis

Feature Description
Key Reaction Robinson-Schöpf Condensation
Precursor (±)-Prethis compound
Stereochemical Control Stereoelectronically controlled nucleophilic capture of a tetrahydropyridinium salt intermediate. rsc.org

| Starting Material | 2,6-Lutidine cdnsciencepub.com |

A distinct and powerful strategy for the synthesis of coccinellid alkaloids involves an intramolecular aza-[3+3] annulation. nih.govacs.orgscite.ai This approach, developed by Hsung and collaborators, provides a unified route to various members of this alkaloid family, including this compound. nih.gov The strategy relies on the construction of a common aza-tricyclic intermediate via a highly diastereoselective intramolecular annulation. nih.gov

This formal [3+3] cycloaddition involves the condensation of α,β-unsaturated iminium salts with vinylogous amides. nih.gov The intramolecular version of this reaction proceeds through a tandem sequence of an N-1,4-addition followed by a C-1,2-addition/β-elimination. This process constructs the core heterocyclic system and establishes a new stereocenter adjacent to the nitrogen atom with high diastereoselectivity. nih.gov This method represents a de novo approach to the coccinellid alkaloid family and showcases the power of annulation strategies in complex natural product synthesis. acs.orgscite.ai

The biosynthesis of this compound is believed to originate from a polyketo-myristic acid, which is derived from stearic acid through enzymatic oxidations. acs.org This biosynthetic pathway suggests a route involving the cyclization of a long-chain precursor. Some synthetic strategies have been inspired by this natural pathway. For instance, a bio-inspired approach using a triple reductive amination starting from a triketone has been proposed for related alkaloid systems, inferring a mechanism similar to that observed for this compound biosynthesis. rsc.org

However, a direct biomimetic dimerization of presumed monomeric precursors to form more complex, dimeric coccinellid alkaloids has been shown to be challenging in the laboratory, sometimes leading to non-natural products through incorrect regiocontrol. acs.org This highlights that while nature's synthetic blueprint is elegant, replicating it in the lab can be fraught with difficulties, necessitating alternative, non-biomimetic strategies to achieve the desired molecular architecture. acs.org

Retrosynthetic analysis provides the logical framework for planning the synthesis of a complex molecule like this compound.

Stevens' Approach : The retrosynthesis of this compound begins by identifying prethis compound as the immediate precursor. The tricyclic core of prethis compound is disconnected via a Robinson-Schöpf transformation, breaking it down to a key amino dialdehyde equivalent and acetone dicarboxylic acid. acs.orguni-tuebingen.de This simplifies the complex target into more manageable and synthetically accessible fragments.

Hsung's Aza-[3+3] Annulation Approach : The retrosynthetic plan here disconnects the target molecule at the bonds formed during the key annulation step. nih.gov The tricyclic perhydro-9b-azaphenalene skeleton is traced back to a linear precursor containing a vinylogous amide tethered to a vinyl iminium salt motif. This precursor is, in turn, derived from simpler, commercially available starting materials. This strategy is particularly powerful as it allows for a unified synthesis of several related alkaloids from a common intermediate. nih.gov

Biomimetic Synthetic Routes

Synthesis of this compound Derivatives and Analogues

The synthetic methodologies developed for this compound have been successfully extended to a variety of related alkaloids. The stereodivergent approach utilizing the aza-[3+3] annulation strategy has enabled the total syntheses of prethis compound, hippodamine, and convergine. nih.govacs.org Other synthetic efforts have targeted myrrhine and hippocasine. cdnsciencepub.comuab.cat

Furthermore, chemists have tackled the synthesis of more complex dimeric this compound derivatives, such as exochomine. researchgate.nethebmu.edu.cn The synthesis of these larger structures, where two monomeric units are joined, often requires strategies that go beyond simple dimerization of the monomeric alkaloids. For example, when biomimetic dimerization failed, an alternative strategy was developed to synthesize ten different coccinellid alkaloids, including dimeric ones, from a single common intermediate, showcasing the versatility of modern synthetic chemistry. acs.org

Methodological Advancements in Synthetic Chemistry Applied to this compound

The pursuit of this compound's total synthesis has served as a platform for the development and validation of new synthetic methods. nih.gov

A significant advancement is the development and application of the aza-[3+3] annulation as a unified strategy for alkaloid synthesis. nih.gov This method provides a highly convergent and stereoselective route to the piperidine (B6355638) core structure prevalent in many alkaloids. Its success in the synthesis of this compound and its congeners has established it as a powerful tool in the synthetic chemist's arsenal (B13267) for constructing complex nitrogen-containing heterocycles. nih.gov

Additionally, the synthesis of complex coccinellid alkaloids has pushed the boundaries of cascade reactions . Snyder's synthesis of the heterodimeric alkaloid chilocorine C, for example, featured a remarkable one-pot cascade that accomplished nine distinct chemical transformations to forge a key domain of the molecule. nsf.gov Such advancements, which increase efficiency by minimizing purification steps and improving atom economy, are critical in modern organic synthesis. broadinstitute.orgrsc.org The challenges posed by the this compound structure have also spurred the development of innovative solutions for controlling regio- and stereoselectivity in complex settings, contributing broadly to the field of synthetic organic chemistry. acs.orgyoutube.com

Ecological Roles and Adaptive Significance of Coccinelline

Influence of Environmental Factors on Coccinelline Production

The synthesis and concentration of this compound within ladybird beetles are not static but are dynamically influenced by external conditions, particularly diet and habitat.

Habitat-Specific Variation in this compound Levels

While direct studies quantifying habitat-specific this compound levels are limited, research on ladybird beetle communities indicates that habitat influences species composition and abundance eje.cz. Different habitats can support varying prey populations, which in turn can affect the nutritional intake and, consequently, the alkaloid levels of the ladybirds inhabiting them. For instance, species like Coccinella septempunctata and Adalia bipunctata show differential habitat preferences, with C. septempunctata being more common in grasslands and A. bipunctata on nettles and birch eje.cz. These habitat-specific distributions suggest that environmental conditions, including prey availability and diversity within those habitats, could indirectly lead to variations in this compound concentrations among populations.

Role in Interspecific Interactions beyond Predation

This compound and other ladybird alkaloids are crucial in mediating interactions between different species, extending beyond their role as a direct defense against predators.

Defensive Chemistry and Invasive Species Success (e.g., Coccinella septempunctata)

The chemical defense system, including this compound, is a factor considered in the ecological success of invasive ladybird species, such as Coccinella septempunctata (C7) cabidigitallibrary.orgfrontiersin.orgresearchgate.netanimaldiversity.orgeje.czeje.cz. While the alkaloids themselves may not directly confer an advantage that favors invasion, their presence and similarity among closely related species can influence interspecific dynamics. For instance, research on C. septempunctata and native congeners found that the shared principal alkaloids, prethis compound (B15476410) and this compound, were not toxic to first instars but were accumulated through egg cannibalism and congeneric predation researchgate.netnih.gov. This accumulation did not favor the invasive species directly. However, the study suggested that C. septempunctata, being a more aggressive predator, might exploit this shared chemical defense to engage in disproportionate intraguild predation on native species, potentially enhancing its invasion success nih.gov. Furthermore, studies on the defensive chemistry of ladybird eggs indicate that while alkaloids deter predators, they can also attract cannibals that benefit from consuming eggs with higher alkaloid levels frontiersin.orgfrontiersin.org. The invasive Harmonia axyridis, for example, has demonstrated an ability to metabolize certain ladybird alkaloids, potentially contributing to its success as an intraguild predator researchgate.net.

Evolutionary Ecology of this compound Production

The production of this compound and other alkaloids is deeply intertwined with the evolutionary ecology of ladybird beetles. The tendency to reflex bleed and the diversity of autogenously produced alkaloids are thought to be evolutionarily linked to diet and the likelihood of food limitation eje.czresearchgate.net. Species that face more variable or limited food resources may have evolved more robust or dynamic chemical defense systems.

Research suggests that the synthesis of this compound is endogenous, meaning it is produced by the beetle itself, rather than acquired from the diet nottingham.ac.ukwikipedia.org. This autogenous production implies that the metabolic cost of producing these alkaloids is a significant factor in their evolutionary trajectory. The bright, aposematic coloration observed in many ladybird species, including Coccinella septempunctata, serves as a visual warning signal for these chemical defenses colorado.edutheses.cz. Both the coloration and the chemical defenses are energetically expensive, suggesting they have been shaped by strong selective pressures colorado.edu.

Studies on the relationship between diet and alkaloid levels have highlighted the dynamic nature of chemical defense, indicating that evolutionary pressures may favor species that can adjust their alkaloid production based on resource availability eje.czresearchgate.net. The presence of this compound and other alkaloids in all life stages—eggs, larvae, and adults—underscores their fundamental role in the life history and survival strategies of ladybirds over evolutionary time colorado.edu. The evolutionary pressures on this compound synthesis likely involve balancing the costs of production against the benefits of predator deterrence and success in interspecific interactions.

Biochemical and Molecular Mechanism of Action

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Coccinellines, including coccinelline itself and related analogues, function as inhibitors of nAChRs nih.govresearchgate.netwikipedia.orgresearchgate.netresearchgate.net. These alkaloids have been shown to affect both insect and mammalian nAChR subtypes wikipedia.orgresearchgate.netresearchgate.net. Their interaction with these receptors is characterized by specific binding properties and a non-competitive mode of inhibition.

Coccinellines act as non-competitive inhibitors of nAChR function nih.govresearchgate.netwikipedia.orgresearchgate.netresearchgate.netcore.ac.uk. This mode of action is distinguished by the fact that the inhibition cannot be overcome by increasing the concentration of the natural agonist, acetylcholine. Specifically, studies on the alpha7 nAChR demonstrated that prethis compound (B15476410) inhibition was insurmountable with respect to ACh concentration, a characteristic hallmark of non-competitive antagonism nih.govresearchgate.netresearchgate.net. This suggests that coccinellines bind to a site that allosterically modulates the receptor's ion channel, rather than directly blocking the agonist's access to the binding pocket.

Analytical Methodologies for Coccinelline Research

Extraction and Isolation Techniques for Coccinelline

The initial step in this compound research involves its extraction from ladybugs, primarily species within the Coccinella genus. Given that this compound is an alkaloid, extraction protocols are designed to efficiently separate it from the complex biological matrix of the insect.

Extraction is typically achieved by homogenizing whole ladybugs or specific tissues, such as the hemolymph where the alkaloid is concentrated, in an organic solvent. nih.gov The choice of solvent is critical and is based on the polarity of this compound. A common approach involves using a moderately polar solvent like methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, which effectively solubilizes the alkaloid. nih.gov To remove fats and other non-polar compounds that may interfere with subsequent analysis, a preliminary extraction with a non-polar solvent like hexane (B92381) can be performed. nih.gov

Following the initial extraction, the crude extract contains a mixture of various compounds. Isolating this compound requires one or more chromatographic steps. nih.gov A summary of common techniques is presented below:

Solid-Phase Extraction (SPE): This technique is often used for initial sample clean-up. The crude extract is passed through a solid sorbent that retains either the analyte or the impurities, allowing for a preliminary separation based on chemical properties. researchgate.net

Column Chromatography: This is a fundamental purification technique where the extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. column-chromatography.com A solvent or a gradient of solvents (mobile phase) is then passed through the column, separating compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. column-chromatography.com Fractions are collected and analyzed to identify those containing the pure or enriched this compound.

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound for structural elucidation or as an analytical standard, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns to handle greater quantities of the extract, allowing for the isolation of specific compounds. researchgate.net

The general workflow for the extraction and isolation of this compound is summarized in the table below.

StepTechniquePurpose
1. Sample PreparationHomogenizationTo disrupt insect tissues and release the cellular contents. nih.gov
2. Solvent ExtractionMaceration or Sonication with organic solvents (e.g., methanol, dichloromethane)To dissolve this compound and other organic-soluble compounds from the biological matrix. nih.gov
3. Filtration/CentrifugationPhysical SeparationTo remove solid insect debris from the crude extract.
4. PurificationColumn Chromatography, SPE, or Preparative HPLCTo separate this compound from other co-extracted compounds. nih.govresearchgate.net
5. Final ProductEvaporation/DryingTo remove the solvent and obtain isolated this compound. column-chromatography.com

Quantitative Analysis Methods

Once this compound has been extracted and isolated, or for determining its concentration directly in crude extracts, quantitative analytical methods are employed. These methods are crucial for studies on chemical ecology, such as investigating the relationship between this compound levels and predator deterrence. tomwhite.io

Liquid chromatography-mass spectrometry (LC-MS) is a powerful and highly sensitive technique for quantifying this compound. europa.eu The method couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. chromatographyonline.com

In a typical LC-MS analysis, the extract is injected into an HPLC system, where this compound is separated from other components on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer. The mass spectrometer ionizes the this compound molecules and then separates and detects the ions based on their mass-to-charge ratio. This provides a high degree of specificity and sensitivity, allowing for the detection and quantification of this compound even at very low concentrations. researchgate.net The use of tandem mass spectrometry (LC-MS/MS) further enhances specificity by monitoring specific fragmentation patterns of the parent ion, which is characteristic of the this compound molecule. chromatographyonline.com

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for the analysis of this compound. europa.eu It is particularly well-suited for volatile and thermally stable compounds. mdpi.com this compound, being a relatively small alkaloid, can often be analyzed directly by GC-MS.

The analysis begins with the injection of the sample into a heated inlet, which vaporizes the compounds. The gaseous analytes are then separated in a long, thin capillary column based on their boiling points and interactions with the column's stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. libretexts.org The resulting mass spectrum provides a molecular fingerprint that can be used for qualitative identification, while the peak area in the chromatogram is proportional to the amount of the compound, enabling quantitative analysis. mdpi.comlibretexts.org GC-MS has been instrumental in identifying and quantifying various ladybug alkaloids, including this compound, from minute biological samples. researchgate.net

While LC-MS and GC-MS are the most prevalent quantitative methods, other techniques also find application in this compound research.

High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD): HPLC can be used for quantification without a mass spectrometer by coupling it with a UV-Vis or DAD detector. This method relies on this compound possessing a chromophore that absorbs light at a specific wavelength. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve generated from pure standards. While generally less sensitive and specific than MS detection, it is a robust and widely available technique. fiveable.me

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective chromatographic technique primarily used for qualitative analysis and for monitoring the progress of extractions and purifications. fiveable.memdpi.com For semi-quantitative analysis, the size and intensity of the spot corresponding to this compound can be compared to spots from standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structural elucidation, quantitative NMR (qNMR) can be used to determine the concentration of this compound in a solution. mdpi.com By integrating the signal of a specific proton of this compound and comparing it to the signal of a known amount of an internal standard, an accurate concentration can be determined without the need for a this compound-specific reference standard. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Isotopic Labeling and Tracing in Biosynthetic Studies

Understanding how ladybugs synthesize this compound is a fundamental question in chemical ecology. Isotopic labeling studies are the primary tool for unraveling these biosynthetic pathways. beilstein-journals.org This approach involves feeding the ladybugs potential precursor molecules that have been enriched with stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ²H, ¹⁵N). researchgate.netbiorxiv.org

The labeled precursors are incorporated into the this compound molecule through the insect's metabolic processes. researchgate.netnih.gov After a period of time, the this compound is extracted, isolated, and analyzed using mass spectrometry or NMR spectroscopy to detect the presence and position of the isotopic labels. nih.gov

For example, feeding experiments with [1-¹⁴C]- and [2-¹⁴C]-acetate have been conducted to investigate the origins of the carbon skeleton of this compound. nih.gov The results of such studies have demonstrated that this compound is likely biosynthesized via a fatty acid pathway rather than a polyketide pathway. researchgate.net Similarly, using ¹⁵N-labeled glutamine has helped to identify the source of the nitrogen atom in the alkaloid structure. researchgate.net These tracing experiments are indispensable for mapping the intricate biochemical reactions that lead to the formation of this defensive compound. beilstein-journals.org

Method Validation and Reproducibility in this compound Research

To ensure that the data generated from analytical methodologies are accurate, reliable, and comparable across different studies, rigorous method validation is essential. demarcheiso17025.comich.org Method validation establishes through documented evidence that an analytical procedure is suitable for its intended purpose. iosrphr.org Key validation parameters are outlined in the table below.

Validation ParameterDescription
Specificity/Selectivity The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. certified-laboratories.com
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. certified-laboratories.com
Range The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. demarcheiso17025.com
Accuracy The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of pure analyte is added to a blank matrix and analyzed. iosrphr.orgcertified-laboratories.com
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). certified-laboratories.com
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. certified-laboratories.com
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. certified-laboratories.com
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, temperature, solvent composition). certified-laboratories.com

Reproducibility refers to the ability to obtain the same results when an experiment is conducted by different operators, in different labs, or with different equipment. azolifesciences.com Ensuring reproducibility is critical for the scientific credibility of this compound research. acs.org This is achieved by clearly documenting all experimental procedures, including sample preparation, extraction, and analytical conditions, so that other researchers can replicate the work. azolifesciences.com The use of certified reference materials and participation in inter-laboratory comparison studies, where feasible, can also help to establish the reproducibility of analytical methods.

Future Directions in Coccinelline Research

Unresolved Questions in Biosynthesis and Enzymology

The biosynthesis of coccinelline and other ladybird alkaloids is a complex process that is not yet fully understood. While it is established that these alkaloids are produced by the insects themselves and not sequestered from their diet, the precise enzymatic machinery and biosynthetic pathways remain an active area of investigation. wikipedia.orgresearchgate.netnottingham.ac.uk

Initial studies using radiolabeled precursors suggested a polyketide or a fatty acid pathway is involved in the formation of the characteristic azaphenalene or homotropane skeletons of these alkaloids. nottingham.ac.uknih.govresearchgate.net In vitro experiments with labeled acetate (B1210297) in Coccinella septempunctata (the seven-spot ladybird) and Adalia bipunctata (the two-spot ladybird) have provided evidence for a fatty acid-like pathway, with glutamine being the likely nitrogen source. nih.govuliege.be These studies also pinpointed the fat body as the primary site of alkaloid biosynthesis. nih.govuliege.be

However, the specific enzymes—the polyketide synthases (PKSs) or fatty acid synthases (FASs), tailoring enzymes like reductases, oxidases, and transferases—that catalyze each step of the biosynthetic cascade have yet to be identified and characterized. dtu.dk Future research will likely focus on:

Identifying and characterizing the genes encoding the biosynthetic enzymes. dtu.dk

Elucidating the complete, step-by-step pathway from simple precursors to the final complex alkaloids.

Understanding the regulatory mechanisms that control the production of these defensive compounds, including how factors like diet and developmental stage influence alkaloid levels. eje.czeje.cz

Advanced Synthetic Strategies for Complex Analogues

The total synthesis of this compound and its precursor, prethis compound (B15476410), has been achieved, confirming their structures. wikipedia.orgresearchgate.net However, the development of more efficient and versatile synthetic routes remains a key objective for chemists. nih.govnih.govnumberanalytics.com Future efforts in this area will likely concentrate on:

Developing novel synthetic methodologies to construct the complex polycyclic frameworks of this compound and its analogues with greater efficiency and stereocontrol. nih.govacs.orgresearchgate.netnumberanalytics.com This could involve exploring new catalytic systems, cascade reactions, and bio-inspired synthetic approaches. jst.go.jpcardiff.ac.uk

Creating a diverse library of this compound analogues with modified structures. nih.gov These analogues would be invaluable tools for probing the structure-activity relationships of these alkaloids and for identifying compounds with novel biochemical properties.

Employing strategies like dearomative cyclization cascades and modular synthesis to rapidly access complex alkaloid scaffolds from simple starting materials. acs.org

Deeper Understanding of Ecological Networks and Chemical Cues

This compound and other ladybird alkaloids are key mediators of ecological interactions. They serve as a defense mechanism against predators and play a role in intraspecific communication. slideshare.netnih.govresearchgate.net Future research will aim to unravel the complexities of these chemical communication networks. nhbs.comlin.irk.ru

Key areas of investigation include:

Tritrophic Interactions: Exploring how this compound and other ladybird-produced chemicals influence interactions between ladybirds, their aphid prey, and the host plants of the aphids. researchgate.netnih.gov9vom.in Plant volatiles can attract ladybirds, and the presence of ladybirds and their chemical cues can, in turn, affect the behavior of both aphids and their host plants. researchgate.netnih.gov

Chemical Mimicry and Eavesdropping: Investigating whether other insects mimic the chemical signals of ladybirds to avoid predation and how predators and parasitoids might "eavesdrop" on these chemical cues to locate their hosts or prey.

Interspecific and Intraspecific Communication: Deciphering the role of this compound and other semiochemicals in ladybird aggregation, mating behavior, and competition between different ladybird species, including invasive and native species. researchgate.netoup.comresearchgate.net The chemical profiles of ladybirds can vary and may play a role in the success of invasive species. britishecologicalsociety.org

Elucidating Novel Biochemical Targets and Modes of Action

While the defensive role of this compound is well-established, the precise biochemical targets and mechanisms of action are still being elucidated. Recent studies have shown that some ladybird alkaloids, including prethis compound and adaline, can act as non-competitive antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs) in both insects and mammals. wikipedia.orgnih.govresearchgate.netnih.gov This suggests a potential mode of action for their toxicity and repellent effects.

Future research in this area will focus on:

Identifying the specific binding sites of this compound and its analogues on nAChRs and other potential target proteins. researchgate.netresearchgate.net

Investigating the broader spectrum of biochemical targets for these alkaloids beyond nAChRs. It is plausible that these compounds interact with other receptors, ion channels, or enzymes.

Understanding the molecular basis for the selective toxicity of different ladybird alkaloids against various organisms. For instance, the invasive ladybird Harmonia axyridis shows a higher tolerance to the alkaloids of other ladybird species it preys upon, suggesting specialized metabolic adaptations. nih.gov

Application of Omics Technologies to this compound Studies

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful new tools to revolutionize the study of this compound and ladybird chemical ecology. humanspecificresearch.orgcreative-proteomics.commdpi.comsrpublication.comnih.gov

Genomics: Sequencing the genomes of different ladybird species will facilitate the identification of genes involved in alkaloid biosynthesis, detoxification of prey alkaloids, and other traits related to chemical defense. creative-proteomics.com

Transcriptomics: Analyzing gene expression patterns under different conditions (e.g., varying diets, presence of predators) can reveal the regulatory networks that control this compound production. humanspecificresearch.orgmdpi.com

Proteomics: Identifying and quantifying the proteins present in ladybird tissues, such as the fat body and hemolymph, can help to pinpoint the enzymes directly involved in the biosynthetic pathways of this compound. humanspecificresearch.orgmdpi.com

Metabolomics: Comprehensive analysis of the metabolome of ladybirds can provide a detailed picture of the diversity of chemical defenses, identify novel alkaloids, and track the metabolic fate of both endogenously produced and sequestered compounds. humanspecificresearch.orgmdpi.comresearchgate.net Untargeted metabolomics approaches have already suggested the presence of other defensive compounds in addition to the well-known alkaloids. researchgate.net

By integrating these omics approaches, researchers can gain a holistic understanding of the genetic, molecular, and biochemical underpinnings of this compound production and its ecological significance. srpublication.comnih.gov

Q & A

Q. What are the standard protocols for isolating Coccinelline from Coccinellidae beetles, and how can purity be validated?

  • Methodological Answer : Isolation involves homogenizing beetle tissues in liquid nitrogen to prevent alkaloid degradation, followed by solvent extraction (methanol/ethanol) under controlled pH to enhance alkaloid solubility. Column chromatography (silica gel with gradient elution) is used for purification, and HPLC is recommended for purity validation by comparing retention times to authenticated standards .

Q. Which spectroscopic and chromatographic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for determining the azaphenalene backbone, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight. Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile derivatives. Cross-referencing with databases like SciFinder ensures structural accuracy .

Q. What ecological roles does this compound play beyond predator deterrence?

  • Methodological Answer : Researchers should design field and lab experiments to test antimicrobial activity (e.g., agar diffusion assays against common pathogens) and intra-species signaling roles (e.g., behavioral assays with isolated compounds). Studies have shown activity against Bacillus subtilis, suggesting secondary ecological functions .

Advanced Research Questions

Q. How can in vitro experiments be designed to investigate this compound biosynthesis pathways in ladybird beetles?

  • Methodological Answer : Use isotopic labeling (e.g., 13C-labeled fatty acids) to trace precursor incorporation into this compound. In vitro enzyme assays with beetle gland extracts can identify key biosynthetic enzymes. RNA interference (RNAi) targeting putative genes (e.g., polyketide synthases) can validate pathways .

Q. What strategies address contradictions in reported bioactivity of this compound across ecological studies?

  • Methodological Answer : Conduct meta-analyses to control variables like predator species, this compound concentration, and environmental conditions. Standardized bioassays (e.g., LD50 toxicity tests) and comparative genomics (e.g., predator receptor diversity) can resolve discrepancies .

Q. What are the challenges in enantioselective synthesis of this compound, and what novel catalytic methods are emerging?

  • Methodological Answer : The Robinson-Schopf reaction, while foundational, struggles with stereocontrol at C-2 and C-7. Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) are being explored. Computational modeling (DFT) aids in predicting transition states for improved enantioselectivity .

Q. How can isotopic labeling techniques trace this compound’s biosynthetic pathways in vivo?

  • Methodological Answer : Administer 2H- or 13C-labeled precursors (e.g., acetate, lysine) to beetles via dietary intake. Use LC-MS/MS to track isotopic enrichment in this compound. Time-course experiments coupled with metabolic flux analysis can map precursor utilization .

Data Contradiction Analysis

Contradiction Possible Causes Resolution Strategies Key References
Variable toxicity across predator speciesDifferences in detoxification enzymes or receptor bindingComparative transcriptomics of predator midgut enzymes; ligand-receptor docking simulations
Inconsistent antimicrobial resultsVariation in microbial strains or assay conditionsStandardize strains (e.g., ATCC) and use broth microdilution for MIC values

Key Research Gaps

  • Biosynthetic Regulation : Mechanisms controlling tissue-specific this compound production in beetles remain unclear. Single-cell RNA sequencing of defensive glands could identify regulatory networks.
  • Evolutionary Drivers : Phylogenetic comparisons of this compound profiles across Coccinellidae lineages may reveal co-evolution with predators.

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